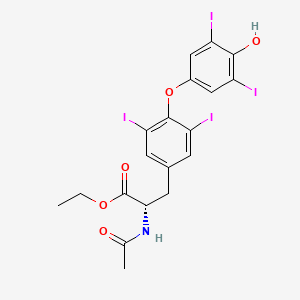

N-Acetyl L-Thyroxine Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl L-Thyroxine Ethyl Ester is a synthetic derivative of thyroxine, a hormone produced by the thyroid gland This compound is characterized by the presence of an acetyl group and an ethyl ester group attached to the thyroxine molecule

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl L-Thyroxine Ethyl Ester typically involves multiple steps. One common method starts with the nitration of L-tyrosine to produce 3,5-dinitro-N-acetyl-L-tyrosine ethyl ester. This intermediate is then coupled with p-methoxyphenol to form a diphenylether compound. Subsequent hydrogenation results in a diamine, which undergoes iodination via diazotization, demethylation, and hydrolysis, followed by ring iodination to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of advanced purification techniques to ensure high purity and yield. The process also involves stringent quality control measures to minimize impurities and ensure consistency in the final product .

化学反応の分析

Types of Reactions: N-Acetyl L-Thyroxine Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the thyroxine backbone.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .

科学的研究の応用

N-Acetyl L-Thyroxine Ethyl Ester exhibits significant biological activity due to its structural similarity to thyroxine (T4). Its applications include:

- Thyroid Hormone Replacement Therapy : Given its ability to mimic T4, this compound may serve as an alternative treatment for hypothyroidism.

- Metabolic Regulation : Studies indicate that this compound can influence metabolic processes akin to T4, including lipid metabolism and glucose homeostasis.

Comparative Analysis with Related Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| L-Thyroxine | High | Thyroid hormone function |

| N-Acetyl-L-Tyrosine Ethyl Ester | Moderate | Enzyme inhibition |

| Ethyl L-Tyrosinate | Moderate | Antioxidant properties |

| N-Acetyl-L-Phenylalanine | Moderate | Neuroprotective effects |

This compound is distinctive due to its combination of an acetyl group and an ethyl ester linked to a thyroxine backbone, allowing it to mimic natural thyroid activity while exhibiting unique biochemical properties not found in other derivatives.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound. Key findings include:

- Receptor Binding Studies : Research shows that this compound has a higher binding affinity for thyroid hormone receptors compared to L-thyroxine, suggesting enhanced efficacy in thyroid hormone replacement therapy.

- Metabolic Studies : In animal models, administration of this compound resulted in improved metabolic profiles, including enhanced lipid metabolism and glucose tolerance, which are critical for managing metabolic disorders.

- Hydrolytic Activity Investigations : A study indicated that the hydrolytic stability of this compound could be beneficial for sustained-release formulations in therapeutic applications.

Analytical Applications

This compound is also utilized in analytical chemistry:

- Method Development and Validation : It serves as a standard in the development and validation of analytical methods for quality control in pharmaceutical production, particularly for Levothyroxine formulations .

- Ligand Binding Assays : This compound is used as a substrate for studying various proteases and esterases, aiding researchers in understanding enzyme activity and specificity.

Summary of Findings

The multifaceted applications of this compound span from therapeutic uses in thyroid hormone replacement therapy to significant roles in analytical chemistry. Its unique properties make it a valuable compound in both pharmacology and biochemistry.

作用機序

The mechanism of action of N-Acetyl L-Thyroxine Ethyl Ester involves its interaction with thyroid hormone receptors. Upon entering the cell, the compound is deacetylated to form thyroxine, which then binds to thyroid hormone receptors in the nucleus. This binding activates the transcription of target genes involved in metabolism, growth, and development .

類似化合物との比較

N-Acetyl L-Tyrosine Ethyl Ester: Similar in structure but lacks the iodinated phenyl rings present in N-Acetyl L-Thyroxine Ethyl Ester.

L-Tyrosine Methyl Ester: Another ester derivative of tyrosine, used in similar biochemical studies.

N-Benzoyl L-Tyrosine Ethyl Ester: Differentiated by the presence of a benzoyl group instead of an acetyl group.

Uniqueness: this compound is unique due to its iodinated structure, which closely mimics the natural thyroid hormone thyroxine. This structural similarity allows it to interact with thyroid hormone receptors effectively, making it a valuable tool in thyroid hormone research and related applications .

生物活性

N-Acetyl L-Thyroxine Ethyl Ester (NATHE) is a synthetic derivative of the thyroid hormone thyroxine (T4), modified to include an acetyl group and an ethyl ester moiety. This modification enhances its lipophilicity and alters its biological activity compared to the parent compound. Understanding the biological activity of NATHE is crucial for its potential applications in pharmacology and biochemistry.

NATHE has a molecular formula of C19H17I4NO5 and a molecular weight of approximately 540.06 g/mol. The structural modifications, particularly the presence of iodine atoms, are essential for its biological activity, as they play a critical role in thyroid hormone function. NATHE mimics the action of L-thyroxine by binding to thyroid hormone receptors, leading to the activation of signaling pathways that regulate gene expression and metabolic processes.

Mechanism of Action:

- Binding to Thyroid Hormone Receptors: NATHE interacts with thyroid hormone receptors (TRs), initiating transcriptional regulation of genes involved in metabolism and growth.

- Enhanced Solubility and Stability: The acetyl and ethyl groups increase solubility in lipophilic environments, potentially improving bioavailability compared to L-thyroxine.

Biological Activity and Pharmacological Applications

Research indicates that NATHE exhibits significant biological activity due to its structural resemblance to thyroxine. Its applications include:

- Thyroid Hormone Replacement Therapy: Due to its ability to mimic T4, NATHE could serve as an alternative in treating hypothyroidism.

- Metabolic Regulation: Studies have shown that NATHE can influence metabolic processes similar to T4, including lipid metabolism and glucose homeostasis.

Comparative Analysis with Related Compounds

The following table summarizes key similarities and differences between NATHE and related compounds:

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| L-Thyroxine | High | Thyroid hormone function |

| N-Acetyl-L-tyrosine Ethyl Ester | Moderate | Enzyme inhibition |

| Ethyl L-Tyrosinate | Moderate | Antioxidant properties |

| N-Acetyl-L-phenylalanine | Moderate | Neuroprotective effects |

NATHE is unique due to its combination of an acetyl group and an ethyl ester linked to a thyroxine backbone, allowing it to mimic natural thyroid activity while also exhibiting distinct biochemical properties not found in other derivatives.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of NATHE. For instance:

- Receptor Binding Studies: Research has demonstrated that NATHE has a higher binding affinity for TRs compared to L-thyroxine, suggesting enhanced efficacy in thyroid hormone replacement therapy.

- Metabolic Studies: In animal models, NATHE administration resulted in improved metabolic profiles, including enhanced lipid metabolism and glucose tolerance, which are critical factors in managing metabolic disorders.

- Hydrolytic Activity Investigations: A study indicated that NATHE's hydrolytic stability could be beneficial for sustained-release formulations in therapeutic applications .

特性

IUPAC Name |

ethyl (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNJCVUANVPHHP-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17I4NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。